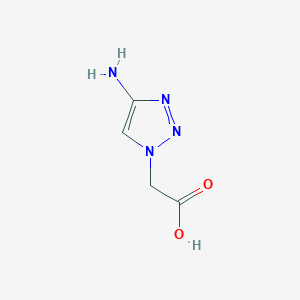

2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid” is also known as BTTAA . It is a water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity . The biocompatibility and fast kinetics of BTTAA are advancements from water-insoluble TBTA and are desirable for bioconjugation in diverse chemical biology experiments .

Synthesis Analysis

The synthesis of triazole compounds often involves a Cu (I) catalyzed [3 + 2] dipolar cycloaddition . This process is commonly used in the synthesis of biologically active triazole and pyrazole compounds .

Molecular Structure Analysis

The empirical formula of BTTAA is C19H30N10O2 . Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .

Chemical Reactions Analysis

Triazole compounds are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are often used in click chemistry reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification

- A convenient synthesis approach for 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid was established, which can be generalized for the synthesis of 4-amino-1H-1,2,3-triazole carboxylic acid analogs and peptide compounds based on them. This method involves selective modification of substituents in the triazole, paving the way for the preparation of isostructural derivatives and combinatorial libraries of peptidomimetics to find biologically active compounds (Pokhodylo et al., 2019).

Structural and Spectroscopic Studies

- Structural and spectroscopic studies of compounds related to 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid have been conducted. For instance, X-ray diffraction techniques and NMR spectroscopy were used to characterize 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its acetic acid ethyl ester derivatives. These studies provide insights into the molecular structure and potential applications of these compounds (Şahin et al., 2014).

Applications in Drug Synthesis

- The synthesis of 1,2,4-triazole derivatives has been explored for potential use in drug synthesis. These derivatives, including those similar to this compound, show promise as intermediates in the synthesis of various biologically active compounds, expanding the horizons of medicinal chemistry (Ciocoiu et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against various viruses . The compound may interact with its targets, leading to changes that inhibit the function of the target, thereby exerting its biological effect.

Biochemical Pathways

Related compounds have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects suggest that the compound may have a significant impact at the molecular and cellular levels.

Zukünftige Richtungen

The future directions of “2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Their unique structure and broad biological activities make them promising candidates for drug development .

Biochemische Analyse

Biochemical Properties

It is known that triazole derivatives can interact with various enzymes, proteins, and other biomolecules . These interactions can be due to the ability of the triazole ring to act as a hydrogen bond acceptor and donor, which can facilitate binding to different biomolecular targets .

Cellular Effects

Some studies suggest that triazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-(4-aminotriazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-3-1-8(7-6-3)2-4(9)10/h1H,2,5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUHZFAXHSUWEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Methoxyanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2980001.png)

![2-Chloro-N-[1-[4-(difluoromethyl)pyrimidin-2-yl]ethyl]propanamide](/img/structure/B2980003.png)

![3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2980006.png)

![N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2980007.png)

![6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980009.png)

![1-(2,4-dichlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2980010.png)

![4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2980011.png)

![Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2980016.png)

![[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2980018.png)